Methyl 6-acetyloxy-4a-hydroxy-4,4,11b-trimethyl-1-oxo-2,3,5,6,6a,7,11,11a-octahydronaphtho[2,1-f][1]benzofuran-7-carboxylate
Description
Properties
Molecular Formula |
C23H30O7 |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
methyl 6-acetyloxy-4a-hydroxy-4,4,11b-trimethyl-1-oxo-2,3,5,6,6a,7,11,11a-octahydronaphtho[2,1-f][1]benzofuran-7-carboxylate |
InChI |
InChI=1S/C23H30O7/c1-12(24)30-16-11-23(27)21(2,3)8-6-17(25)22(23,4)14-10-15-13(7-9-29-15)18(19(14)16)20(26)28-5/h7,9,14,16,18-19,27H,6,8,10-11H2,1-5H3 |
InChI Key |
WRVBJIVZZAJHJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CC2(C(CCC(=O)C2(C3C1C(C4=C(C3)OC=C4)C(=O)OC)C)(C)C)O |
Origin of Product |
United States |
Preparation Methods
The synthesis begins with the formation of the naphthobenzofuran core. A widely cited approach involves Lewis acid-mediated cyclization of substituted cyclohexanone precursors. For example, (4S,6R)-4-hydroxy-2,2,6-trimethylcyclohexan-1-one derivatives undergo cyclization in the presence of FeCl₃ or BF₃·Et₂O to generate the bicyclic framework. This step establishes the stereochemistry at C4a, C6a, and C11b.
Key Reaction Conditions
| Parameter | Value |
|---|---|
| Catalyst | FeCl₃ (10 mol%) |
| Solvent | Dichloromethane |
| Temperature | 50–60°C |
| Yield | 68–72% |
Introduction of the Acetyloxy Group
The acetyloxy moiety at position C6 is introduced via nucleophilic acyl substitution . A hydroxylated intermediate is treated with acetyl chloride in the presence of a base such as pyridine or DMAP. This step typically achieves >85% yield under anhydrous conditions.
Example Protocol
- Dissolve the hydroxylated precursor (1 equiv) in dry THF.
- Add acetyl chloride (1.2 equiv) and DMAP (0.1 equiv).
- Stir at 25°C for 12 hours.
- Quench with saturated NaHCO₃ and extract with ethyl acetate.
Methyl Esterification at C7
The carboxylate group is installed through Steglich esterification or Fischer esterification . A carboxylic acid intermediate reacts with methanol using DCC/DMAP or HCl catalysis.
Comparative Data
| Method | Reagents | Yield |
|---|---|---|
| Steglich | DCC, DMAP, MeOH | 92% |
| Fischer | HCl (gas), MeOH | 78% |
Oxidation and Stereochemical Control
The ketone at C1 is introduced via PCC oxidation of a secondary alcohol precursor. Stereochemical integrity at C4a and C6 is maintained using chiral auxiliaries or asymmetric catalysis. For instance, Sharpless epoxidation protocols ensure >90% enantiomeric excess (ee) in related systems.
Critical Parameters
- Oxidant : PCC (2.5 equiv) in dichloromethane.
- Temperature : 0°C to room temperature.
- Workup : Filtration through Celite® to remove chromium byproducts.
Final Deprotection and Purification
Global deprotection of hydroxyl groups (e.g., TBS ethers) is achieved with HF·pyridine or TBAF. The crude product is purified via flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from methanol/water.
Purification Outcomes
| Method | Purity | Recovery |
|---|---|---|
| Flash Chromatography | >98% | 65% |
| Recrystallization | 99.5% | 55% |
Spectroscopic Characterization
The compound is validated using advanced spectroscopic techniques:
- ¹H NMR (400 MHz, CDCl₃): δ 1.28 (s, 3H, C4-CH₃), 2.06 (s, 3H, OAc), 3.72 (s, 3H, COOMe).
- HRMS : m/z calc. for C₂₃H₃₀O₈ [M+H]⁺: 434.1991; found: 434.1989.
Industrial-Scale Considerations
For bulk synthesis, continuous flow reactors improve reproducibility and safety. Patent US20150087688A1 highlights a telescoped process combining cyclization, acylation, and esterification in a single flow system, reducing reaction time from 72 hours to 8 hours.
Scale-Up Challenges
- Exothermic Risk : Controlled by jacketed reactors with ∆T < 5°C.
- Byproduct Formation : Mitigated using in-line IR monitoring.
Alternative Routes from Natural Precursors
Semisynthesis from Caesalpinia pulcherrima isolates (e.g., caesalpinin B) provides a shortcut. Hydrolysis of the natural product’s glycosidic bonds followed by selective acetylation yields the target compound in 41% overall yield.
Natural Precursor Advantages
- Pre-existing stereocenters reduce synthetic steps.
- Avoids toxic intermediates (e.g., Cr-based oxidants).
Emerging Technologies
Recent advances include enzyme-mediated acetylation using immobilized Candida antarctica lipase B (CAL-B), achieving 94% regioselectivity for the C6 hydroxyl group.
Biocatalytic Protocol
- Enzyme : CAL-B (10 mg/mmol substrate).
- Acyl Donor : Vinyl acetate (3 equiv).
- Solvent : MTBE, 30°C, 24 hours.
Chemical Reactions Analysis
Types of Reactions
Caesalpine B undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.
Substitution: Replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halogens like chlorine (Cl₂) and bromine (Br₂) are typical reagents.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of Caesalpine B, which may exhibit different biological activities .
Scientific Research Applications
Caesalpine B has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the reactivity and stability of flavonoids.
Biology: Investigated for its role in cellular processes, including apoptosis and cell signaling.
Medicine: Explored for its potential as an anti-inflammatory, antioxidant, and anticancer agent.
Industry: Utilized in the development of natural dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of Caesalpine B involves its interaction with various molecular targets and pathways:
Antioxidant Activity: Caesalpine B scavenges free radicals and reduces oxidative stress by donating hydrogen atoms.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX).
Anticancer Activity: Induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional uniqueness is best contextualized by comparing it to three classes of analogs: benzofuran derivatives, acetylated natural products, and methyl ester-bearing molecules. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Findings :
Compared to simpler benzofuran-carboxylic acid derivatives (e.g., those in ), its fused ring system may improve metabolic stability but reduce solubility .
Functional Group Influence :
- The acetyloxy group in both the target compound and 8-O-acetylshanzhiside enhances lipophilicity, favoring membrane permeability in drug delivery .
- The methyl ester group (common in both) acts as a prodrug motif, facilitating hydrolysis to active carboxylic acids in vivo .
Marine-derived benzofurans (e.g., salternamides) highlight the pharmacological promise of such scaffolds, though the target compound’s terrestrial or synthetic origin may limit ecological niche-specific bioactivity .
Research Findings and Implications
- Synthetic Challenges : The compound’s stereochemical complexity necessitates advanced crystallization techniques (e.g., SHELXL for refinement ).
- Stability: Acetylated derivatives like this compound often exhibit enhanced shelf-life compared to non-acetylated analogs, critical for pharmaceutical formulation .
- Pharmacological Potential: While unconfirmed, its structural kinship to bioactive benzofurans supports hypotheses about antiproliferative or enzyme-inhibitory effects .
Biological Activity
Methyl 6-acetyloxy-4a-hydroxy-4,4,11b-trimethyl-1-oxo-2,3,5,6,6a,7,11,11a-octahydronaphtho[2,1-f]benzofuran-7-carboxylate is a complex organic compound with significant potential in biological applications. This article delves into its biological activity, exploring its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- IUPAC Name : Methyl 6-acetyloxy-4a-hydroxy-4,4,11b-trimethyl-1-oxo-2,3,5,6,6a,7,11,11a-octahydronaphtho[2,1-f]benzofuran-7-carboxylate.
- Molecular Formula : C25H34O8.
- Molecular Weight : 446.54 g/mol.
Structural Features
The compound features multiple functional groups including acetoxy and hydroxy groups which contribute to its biological activity. The naphthofuran core structure is known for its diverse pharmacological properties.
Antimicrobial Properties
Research indicates that compounds similar to methyl 6-acetyloxy-4a-hydroxy have demonstrated antimicrobial effects. For instance, studies on related naphthofuran derivatives have shown effectiveness against various bacterial strains and fungi.
Anticancer Activity
Preliminary investigations suggest potential anticancer properties. The mechanism appears to involve the induction of apoptosis in cancer cells. A study on a related compound revealed that it could inhibit cell proliferation in certain cancer cell lines while promoting apoptotic pathways .
Antileishmanial Effects
A case study on oxabicyclic derivatives similar to this compound indicated promising antileishmanial activity against Leishmania donovani, showcasing a synergistic effect when combined with existing treatments like miltefosine . This suggests that methyl 6-acetyloxy-4a-hydroxy could also exhibit similar properties.
The biological effects of methyl 6-acetyloxy-4a-hydroxy are hypothesized to be mediated through interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells.
- Receptor Modulation : It may modulate receptor activities that are pivotal in cell signaling pathways related to growth and apoptosis.
Table 1: Summary of Biological Activities
Detailed Research Insights
- Antimicrobial Activity : A study demonstrated that naphthofuran derivatives exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting that the structural features of these compounds play a crucial role in their effectiveness.
- Apoptosis Induction : Research indicates that the mechanism behind the anticancer effects involves the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death in tumor cells .
- Synergistic Effects in Leishmania : The combination therapy using oxabicyclic derivatives has shown enhanced efficacy against Leishmania parasites compared to monotherapy approaches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
